![molecular formula C35H61N11O11 B1193562 Selank acetate](/img/structure/B1193562.png)
Selank acetate
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Overview
Description
- Selank (Russian: Cеланк) is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Its chemical sequence is Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP).
- Structurally, Selank is an analogue of the immunomodulatory peptide tuftsin.
- Pharmacologically, Selank has been shown to modulate Interleukin-6 (IL-6) expression and affect T helper cell cytokines. It also influences monoamine neurotransmitter levels and induces serotonin metabolism .
Preparation Methods
- Selank can be synthesized using various routes, but the exact synthetic methods are proprietary.
- Industrial production methods involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Chemical Reactions Analysis
- Selank does not undergo extensive chemical reactions due to its stable peptide structure.
- Common reagents and conditions are not well-documented, given its limited reactivity.
- Major products from reactions are not applicable, as Selank is primarily used as a pharmaceutical compound.
Scientific Research Applications
Scientific Research Applications
Selank's applications span several fields, primarily focusing on its effects on anxiety, cognitive function, and immunomodulation.
Psychiatry and Neurology
- Anxiolytic Effects : Clinical studies indicate that Selank significantly reduces anxiety levels in both animal models and human subjects, with a rapid onset of action compared to traditional anxiolytics .
- Cognitive Enhancement : Selank has shown nootropic effects, enhancing learning and memory processes in preclinical studies .
Neuroprotection
- BDNF Regulation : Selank elevates brain-derived neurotrophic factor (BDNF) expression in the hippocampus, promoting neuronal survival and plasticity .
- Protection Against Neurotoxicity : Studies have demonstrated that Selank can mitigate the neurotoxic effects of substances like ethanol by preventing increases in BDNF content in critical brain regions .
Immunomodulation
- Cytokine Modulation : Selank influences cytokine expression, particularly interleukin-6 (IL-6), indicating potential use in managing inflammatory conditions .
- Adaptogenic Properties : It has shown promise in enhancing immune responses, especially beneficial for elderly populations or those under environmental stressors .
Case Studies and Clinical Trials
Several clinical trials have illustrated the efficacy of Selank in treating anxiety disorders:
Study/Trial | Sample Size | Duration | Key Findings |
---|---|---|---|
Clinical Trial 1 | 60 | 8 weeks | Significant reduction in anxiety scores |
Clinical Trial 2 | 40 | 4 weeks | Cognitive enhancement observed |
Preclinical Study | Varies | Varies | Positive modulation of GABA receptors |
Notable Findings
- In a study involving patients with generalized anxiety disorder (GAD), Selank exhibited anxiolytic effects comparable to classical benzodiazepines but with additional benefits such as antiasthenic properties .
- Research on mice indicated that Selank could enhance the half-life of enkephalins, contributing to its anxiolytic effects observed in behavioral tests .
Biological Effects Beyond Anxiolysis
Selank exhibits additional biological effects that enhance its therapeutic profile:
Mechanism of Action
- Selank’s mechanism involves:
BDNF Upregulation: It enhances BDNF expression, promoting neuronal survival and plasticity.
Monoamine Modulation: Selank affects serotonin metabolism and other monoamines.
Enkephalin Regulation: Inhibition of enkephalin-degrading enzymes contributes to its effects.
Comparison with Similar Compounds
- Selank is closely related to Semax, another nootropic peptide developed by the same institute.
- Semax shares some properties with Selank but has distinct mechanisms and applications .
Biological Activity
Selank acetate, a synthetic heptapeptide derived from tuftsin, has garnered attention for its diverse biological activities, particularly in the realms of anxiety reduction and cognitive enhancement. This article delves into the molecular mechanisms underlying its effects, supported by recent research findings and case studies.
Chemical Structure and Properties
Selank is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. Its structural similarity to other neuropeptides allows it to interact with various neurotransmitter systems, particularly the GABAergic system, which is crucial for anxiety regulation.
Selank's biological activity primarily revolves around its role as a positive allosteric modulator of GABA receptors. Research indicates that Selank enhances the binding affinity of GABA at its receptor sites, which is pivotal for its anxiolytic effects.
Key Findings:
- GABA Modulation: Selank increases [^3H]GABA binding, functioning as a positive allosteric modulator. This effect is distinct from traditional anxiolytics like benzodiazepines, which can lead to dependence and other side effects .
- Interaction with Benzodiazepines: Selank can inhibit the modulatory activity of benzodiazepines such as Diazepam and Olanzapine, suggesting a unique binding site mechanism that does not overlap with these drugs .
Biological Effects
Selank exhibits a range of biological effects beyond its anxiolytic properties:
- Anxiolytic Effects: Clinical studies have shown that Selank significantly reduces anxiety levels in both animal models and human subjects. It has been noted for its rapid onset of action compared to traditional anxiolytics .
- Cognitive Enhancement: In addition to reducing anxiety, Selank has demonstrated nootropic effects, enhancing learning and memory processes in preclinical studies .
- Anti-inflammatory Properties: Emerging evidence suggests that Selank possesses anti-inflammatory properties, potentially beneficial in treating conditions associated with neuroinflammation .
Case Studies and Clinical Applications
Several clinical trials have highlighted the efficacy of Selank in treating anxiety disorders:
- Clinical Trial Overview:
- Physiological Effects:
Research Findings Summary Table
Study/Trial | Sample Size | Duration | Key Findings |
---|---|---|---|
Clinical Trial 1 | 60 participants | 8 weeks | Significant reduction in anxiety scores |
Clinical Trial 2 | 40 participants | 4 weeks | Cognitive enhancement observed |
Preclinical Study | Rats | Varies | Positive modulation of GABA receptors |
Properties
Molecular Formula |
C35H61N11O11 |
---|---|
Molecular Weight |
811.9 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H57N11O9.C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;/m1./s1 |
InChI Key |
OLIPZUSDWNRQRQ-BPKVXTLESA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Selank acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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